molecular formula C47H39F5N2O5 B14890063 Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)

Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp)

Cat. No.: B14890063
M. Wt: 806.8 g/mol
InChI Key: UVYYVGROLNAODX-LHEWISCISA-N
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Description

Fmoc-Lys(Mmt)-OPfp (Fmoc-L-Lys(Mmt)-OPfp) is a derivative of lysine used in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a 4-methoxytrityl (Mmt) protecting group at the epsilon-amino group of lysine. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps:

    Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected with the 4-methoxytrityl (Mmt) group using 4-methoxytrityl chloride in the presence of a base.

    Protection of the alpha-amino group: The alpha-amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride.

    Activation of the carboxyl group: The carboxyl group is activated by converting it to the pentafluorophenyl (OPfp) ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for Fmoc-Lys(Mmt)-OPfp typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Mmt)-OPfp undergoes several types of reactions, including:

    Substitution reactions: The Mmt group can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling reactions: The OPfp ester facilitates peptide bond formation with amino groups in the presence of a base.

Common Reagents and Conditions

    Mmt group removal: 1% TFA in DCM or a mixture of DCM, trifluoroethanol (TFE), and acetic acid (AcOH) can be used to remove the Mmt group.

    Peptide coupling: The OPfp ester reacts with amino groups in the presence of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Major Products

    Deprotected lysine derivatives: Removal of the Mmt group yields Fmoc-Lys-OH.

    Peptide products: Coupling reactions with the OPfp ester yield peptides with Fmoc-Lys(Mmt) residues.

Scientific Research Applications

Fmoc-Lys(Mmt)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used in solid-phase peptide synthesis to create complex peptides and proteins.

    Biology: It is employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.

    Medicine: It is used in the development of peptide-based therapeutics and vaccines.

    Industry: It is utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Mmt)-OPfp involves the selective protection and deprotection of amino groups, facilitating the synthesis of peptides. The Fmoc group protects the alpha-amino group during peptide synthesis and is removed using a base like piperidine. The Mmt group protects the epsilon-amino group and is removed using mild acidic conditions. The OPfp ester activates the carboxyl group, enabling peptide bond formation with amino groups.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a 4-methyltrityl (Mtt) protecting group instead of Mmt.

    Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.

    Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for epsilon-amino protection.

Uniqueness

Fmoc-Lys(Mmt)-OPfp is unique due to its combination of protecting groups and the OPfp ester, which provides selective protection and efficient activation for peptide synthesis. The Mmt group offers mild deprotection conditions, making it suitable for synthesizing sensitive peptides.

Properties

Molecular Formula

C47H39F5N2O5

Molecular Weight

806.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate

InChI

InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56)/t38-/m0/s1

InChI Key

UVYYVGROLNAODX-LHEWISCISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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